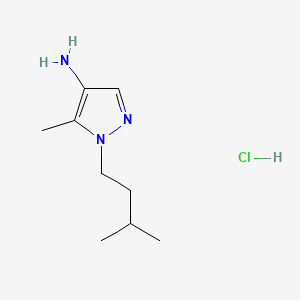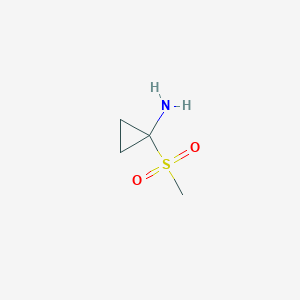![molecular formula C6H3FIN3 B13459969 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with fluorine and iodine substituents at the 6 and 3 positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes . The process can be summarized as follows:
Formation of the pyrazole ring: 5-aminopyrazole reacts with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution reactions: The fluorine and iodine substituents can be replaced with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling reactions: Palladium catalysts and bases like cesium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different biological activities and properties .
Applications De Recherche Scientifique
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biological studies: The compound is studied for its potential to modulate various biological pathways, including those related to cell proliferation and differentiation.
Chemical biology: It serves as a tool compound for studying the structure-activity relationships of pyrazolopyridine derivatives.
Industrial applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs . Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine and iodine substituents but shares the same core structure.
3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains methyl groups instead of halogens.
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: Similar structure with chlorine instead of fluorine.
Uniqueness
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific halogen substituents, which can significantly influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C6H3FIN3 |
|---|---|
Poids moléculaire |
263.01 g/mol |
Nom IUPAC |
6-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) |
Clé InChI |
RIUBTBMBTSLUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NNC(=C21)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)


![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)





